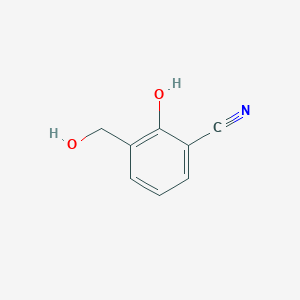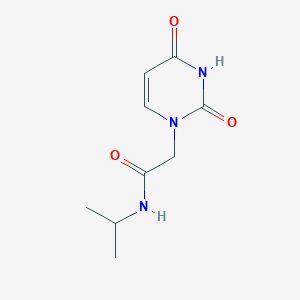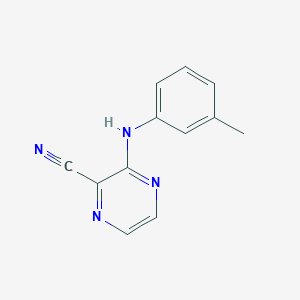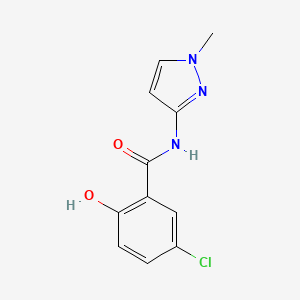
2-Hydroxy-3-(hydroxymethyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-3-(hydroxymethyl)benzonitrile is an organic compound with the molecular formula C8H7NO2 It is a derivative of benzonitrile, featuring both hydroxyl and hydroxymethyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2-Hydroxy-3-(hydroxymethyl)benzonitrile involves the reaction of 2-hydroxybenzaldehyde with hydroxylamine hydrochloride. This reaction typically occurs under mild conditions and can be catalyzed by various agents to improve yield and efficiency .
Industrial Production Methods
Industrial production methods for this compound often involve the use of green chemistry principles. For example, ionic liquids can be used as solvents and catalysts to facilitate the reaction, reducing the need for hazardous chemicals and minimizing waste .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-3-(hydroxymethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: 2-Hydroxy-3-(carboxymethyl)benzonitrile.
Reduction: 2-Hydroxy-3-(hydroxymethyl)benzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Hydroxy-3-(hydroxymethyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving nitriles and hydroxyl groups.
Industry: Used in the production of dyes, coatings, and other materials.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-3-(hydroxymethyl)benzonitrile involves its interaction with various molecular targets. The hydroxyl and hydroxymethyl groups can form hydrogen bonds with biological molecules, influencing their activity. The nitrile group can participate in nucleophilic addition reactions, potentially modifying the function of enzymes and other proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxybenzonitrile: Lacks the hydroxymethyl group, making it less versatile in certain reactions.
3-Hydroxybenzonitrile: The hydroxyl group is positioned differently, affecting its reactivity.
2-Hydroxy-4-(hydroxymethyl)benzonitrile: Similar structure but with different substitution patterns.
Uniqueness
2-Hydroxy-3-(hydroxymethyl)benzonitrile is unique due to the presence of both hydroxyl and hydroxymethyl groups, which provide multiple sites for chemical modification and interaction with biological molecules. This makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C8H7NO2 |
|---|---|
Poids moléculaire |
149.15 g/mol |
Nom IUPAC |
2-hydroxy-3-(hydroxymethyl)benzonitrile |
InChI |
InChI=1S/C8H7NO2/c9-4-6-2-1-3-7(5-10)8(6)11/h1-3,10-11H,5H2 |
Clé InChI |
JJLXHFONILGYIB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)C#N)O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![8-[(3-Carboxy-8-quinolyl)disulfanyl]quinoline-3-carboxylic acid](/img/structure/B14902774.png)
![n-(3-(1h-Pyrazol-1-yl)propyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B14902779.png)









